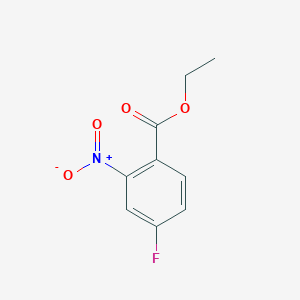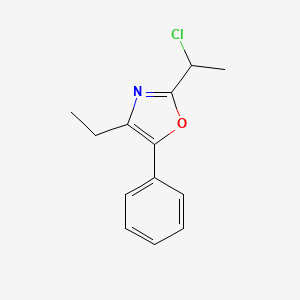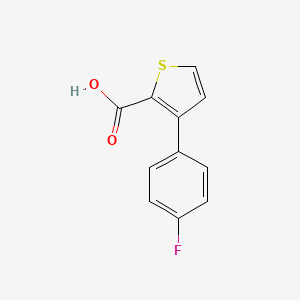![molecular formula C16H28N2 B1523110 1-[2-(Adamantan-1-YL)ethyl]piperazine CAS No. 1152842-97-1](/img/structure/B1523110.png)
1-[2-(Adamantan-1-YL)ethyl]piperazine
Descripción general
Descripción
1-[2-(Adamantan-1-YL)ethyl]piperazine is a chemical compound that features an adamantane group attached to a piperazine ring via an ethyl linker. Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant rigidity to the molecule. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two moieties results in a compound with interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Adamantan-1-YL)ethyl]piperazine typically involves the reaction of 2-adamantylacetyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile. The general reaction scheme is as follows:
- Dissolve 2-adamantylacetyl chloride and piperazine in acetonitrile.
- Add potassium carbonate to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Adamantan-1-YL)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The piperazine ring can be reduced under specific conditions to form different hydrogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Hydrogenated piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2-(Adamantan-1-YL)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations
Mecanismo De Acción
The mechanism of action of 1-[2-(Adamantan-1-YL)ethyl]piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Adamantyl)ethanol: Similar structure but with a hydroxyl group instead of a piperazine ring.
1-(2-Adamantyl)ethylamine: Contains an amine group instead of a piperazine ring.
1-(2-Adamantyl)ethylbenzene: Features a benzene ring instead of a piperazine ring.
Uniqueness
1-[2-(Adamantan-1-YL)ethyl]piperazine is unique due to the combination of the adamantane and piperazine moieties. This combination imparts both rigidity and flexibility to the molecule, making it a versatile compound for various applications. Its structure allows for interactions with a wide range of biological targets, potentially leading to novel therapeutic agents .
Propiedades
IUPAC Name |
1-[2-(1-adamantyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1(4-18-5-2-17-3-6-18)16-10-13-7-14(11-16)9-15(8-13)12-16/h13-15,17H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZAADIADNVYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


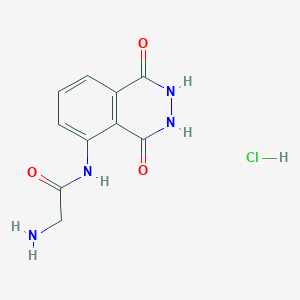
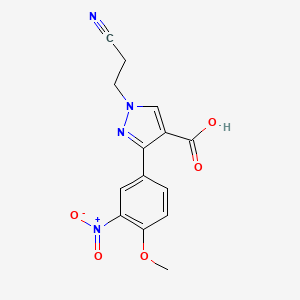
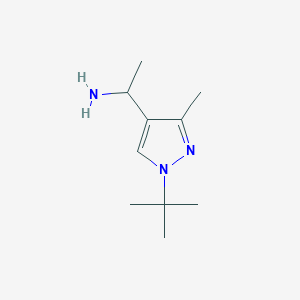
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B1523031.png)
![Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B1523032.png)
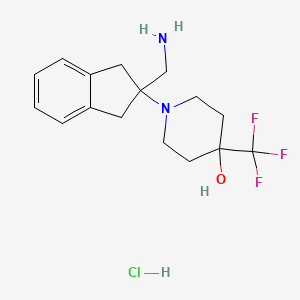
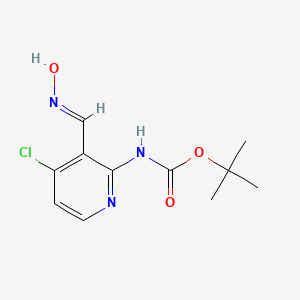
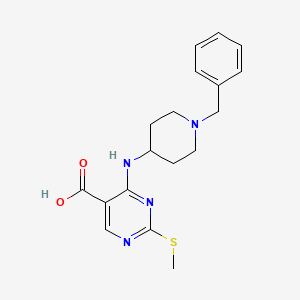
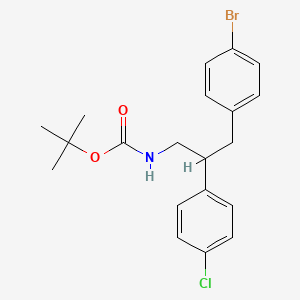
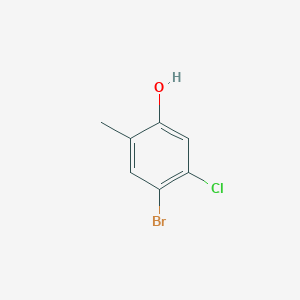
![Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1523043.png)
